Cas no 2352023-22-2 (2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-2-fluoro-3-(trifluoromethyl)phenylacetic acid)

2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-2-fluoro-3-(trifluoromethyl)phenylacetic acid is a fluorinated phenylacetic acid derivative protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is primarily employed in peptide synthesis, where the Fmoc moiety serves as a temporary protecting group for the amino functionality, enabling selective deprotection under mild basic conditions. The presence of fluorine and trifluoromethyl groups enhances its utility in medicinal chemistry, offering improved metabolic stability and lipophilicity for targeted applications. Its structural features make it valuable for introducing fluorinated aromatic motifs into complex molecules, supporting research in drug discovery and material science. The compound is typically handled under controlled conditions due to its sensitivity to strong acids and bases.
2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-2-fluoro-3-(trifluoromethyl)phenylacetic acid structure
2352023-22-2 structure
Product name:2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-2-fluoro-3-(trifluoromethyl)phenylacetic acid
CAS No:2352023-22-2
MF:C24H17F4NO4
MW:459.389700651169
CID:5655765
PubChem ID:165935490

2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-2-fluoro-3-(trifluoromethyl)phenylacetic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-27193628
    • 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[2-fluoro-3-(trifluoromethyl)phenyl]acetic acid
    • 2352023-22-2
    • 2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-2-fluoro-3-(trifluoromethyl)phenylacetic acid
    • Inchi: 1S/C24H17F4NO4/c25-20-17(10-5-11-19(20)24(26,27)28)21(22(30)31)29-23(32)33-12-18-15-8-3-1-6-13(15)14-7-2-4-9-16(14)18/h1-11,18,21H,12H2,(H,29,32)(H,30,31)
    • InChI Key: JKWFLKGKPQBKST-UHFFFAOYSA-N
    • SMILES: FC1C(C(F)(F)F)=CC=CC=1C(C(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 459.10937067g/mol
  • Monoisotopic Mass: 459.10937067g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 6
  • Complexity: 695
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 75.6Ų
  • XLogP3: 5.3

2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-2-fluoro-3-(trifluoromethyl)phenylacetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-27193628-10.0g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[2-fluoro-3-(trifluoromethyl)phenyl]acetic acid
2352023-22-2 95.0%
10.0g
$8357.0 2025-03-20
Enamine
EN300-27193628-0.25g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[2-fluoro-3-(trifluoromethyl)phenyl]acetic acid
2352023-22-2 95.0%
0.25g
$1789.0 2025-03-20
Enamine
EN300-27193628-0.5g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[2-fluoro-3-(trifluoromethyl)phenyl]acetic acid
2352023-22-2 95.0%
0.5g
$1866.0 2025-03-20
Enamine
EN300-27193628-2.5g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[2-fluoro-3-(trifluoromethyl)phenyl]acetic acid
2352023-22-2 95.0%
2.5g
$3809.0 2025-03-20
Enamine
EN300-27193628-0.05g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[2-fluoro-3-(trifluoromethyl)phenyl]acetic acid
2352023-22-2 95.0%
0.05g
$1632.0 2025-03-20
Enamine
EN300-27193628-0.1g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[2-fluoro-3-(trifluoromethyl)phenyl]acetic acid
2352023-22-2 95.0%
0.1g
$1711.0 2025-03-20
Enamine
EN300-27193628-1g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[2-fluoro-3-(trifluoromethyl)phenyl]acetic acid
2352023-22-2
1g
$1944.0 2023-09-10
Enamine
EN300-27193628-5g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[2-fluoro-3-(trifluoromethyl)phenyl]acetic acid
2352023-22-2
5g
$5635.0 2023-09-10
Enamine
EN300-27193628-1.0g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[2-fluoro-3-(trifluoromethyl)phenyl]acetic acid
2352023-22-2 95.0%
1.0g
$1944.0 2025-03-20
Enamine
EN300-27193628-5.0g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[2-fluoro-3-(trifluoromethyl)phenyl]acetic acid
2352023-22-2 95.0%
5.0g
$5635.0 2025-03-20

2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-2-fluoro-3-(trifluoromethyl)phenylacetic acid Related Literature

Additional information on 2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-2-fluoro-3-(trifluoromethyl)phenylacetic acid

Compound CAS No 2352023-22-2: 2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(fluoro)-3-(trifluoromethyl)phenylacetic Acid

The compound with CAS No 2352023-22-2, known as 2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)- fluoro trifluoromethyl phenylacetic acid, is a highly specialized organic molecule with significant potential in pharmaceutical and chemical research. This compound is characterized by its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a fluoro substituent, and a trifluoromethyl group attached to a phenylacetic acid backbone.

The Fmoc group is a well-known protecting group in peptide synthesis, offering excellent stability under various reaction conditions. Its presence in this compound suggests potential applications in peptide modification or as a building block for more complex molecules. The fluoro and trifluoromethyl groups further enhance the molecule's electronic properties, making it suitable for studies in drug design and materials science.

Recent advancements in synthetic chemistry have enabled the precise construction of such intricate molecules. Researchers have employed advanced techniques such as cross-coupling reactions and direct fluorination to synthesize this compound efficiently. These methods not only improve yield but also ensure high purity, which is critical for downstream applications.

In terms of biological activity, this compound has shown promise in preliminary assays targeting enzyme inhibition and receptor binding. The trifluoromethyl group, known for its lipophilic nature, enhances the molecule's ability to penetrate cellular membranes, potentially increasing its bioavailability. Furthermore, the Fmoc group can be selectively removed under specific conditions, allowing for controlled release of active pharmaceutical ingredients.

The integration of multiple functional groups in this compound opens up avenues for multi-target drug design. For instance, the fluoro substituent can serve as a bioisostere for hydrogen atoms, altering the molecule's pharmacokinetic profile without significantly affecting its pharmacodynamics. This versatility makes the compound an attractive candidate for exploring novel therapeutic strategies.

In conclusion, CAS No 2352023-22-2 represents a cutting-edge advancement in organic synthesis with multifaceted applications across various scientific domains. Its unique structure and functional groups position it as a valuable tool for researchers aiming to develop innovative solutions in drug discovery and materials engineering.

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